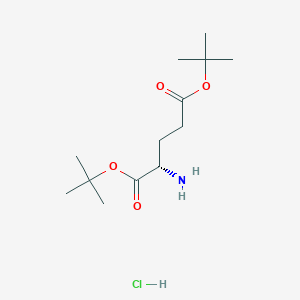

(S)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) spectra in deuterated methanol (CD₃OD) reveal characteristic resonances:

- δ 1.40–1.45 ppm : Singlets

Properties

IUPAC Name |

ditert-butyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32677-01-3 | |

| Record name | 32677-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic acid di-tert-butyl ester hydrochloride is synthesized by esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Esterification: L-glutamic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.

Formation of Hydrochloride Salt: Hydrochloric acid is added to form the hydrochloride salt of the ester.

Industrial Production Methods

Industrial production of L-Glutamic acid di-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of L-glutamic acid and tert-butyl alcohol are reacted in industrial reactors.

Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid di-tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield L-glutamic acid.

Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Substitution: Common reagents include nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Hydrolysis: Yields L-glutamic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Glutamic acid di-tert-butyl ester hydrochloride has several scientific research applications:

Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.

Pharmacological Studies: Investigated for its convulsant properties in animal models, which may provide insights into neurological disorders.

Biochemical Research: Utilized in the synthesis of substance P antagonistic peptides, which are important in studying pain and inflammatory responses.

Mechanism of Action

The mechanism of action of L-Glutamic acid di-tert-butyl ester hydrochloride involves its role as a protecting group in peptide synthesis. By blocking the amino and carboxyl groups, it prevents unwanted side reactions during peptide bond formation. In pharmacological studies, its convulsant properties are thought to be due to its interaction with neurotransmitter receptors in the brain, leading to altered neuronal activity .

Comparison with Similar Compounds

L-Aspartic Acid Di-tert-butyl Ester Hydrochloride

Structural Difference : L-Aspartic acid has one fewer methylene group in its side chain compared to L-glutamic acid.

Applications :

D-Glutamic Acid Di-tert-butyl Ester Hydrochloride

Structural Difference : The D-isomer has opposite stereochemistry at the α-carbon.

Applications :

L-Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4)

Structural Difference : Ethyl esters replace tert-butyl groups.

Properties :

L-Glutamic Acid Dimethyl Ester Hydrochloride (CAS 23150-65-4)

Structural Difference : Methyl esters confer higher polarity.

Properties :

- Molecular weight: 211.64 g/mol .

- Applications: Antagonizes morphine sulfate effects in neurological research .

Data Tables

Table 1: Physicochemical Properties

Research Findings and Trends

- PSMA-Targeted Therapeutics : The di-tert-butyl ester is critical for synthesizing urea-based PSMA inhibitors, achieving >90% purity in dendrimer conjugates .

- Stability and Storage : Di-tert-butyl derivatives require storage at –20°C to prevent ester hydrolysis, whereas smaller esters (ethyl, methyl) are more stable at room temperature .

- Stereochemical Impact : The D-isomer (CAS 32677-01-3) shows negligible activity in glutamate receptor assays, underscoring the importance of L-configuration in biological systems .

Biological Activity

L-Glutamic acid di-tert-butyl ester hydrochloride (also known as di-tert-butyl L-glutamate hydrochloride) is a derivative of the amino acid L-glutamic acid, characterized by the presence of two tert-butyl ester groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₄H₃₁ClN₃O₄

- CAS Number : 32677-01-3

- Solubility : Soluble in methanol at concentrations up to 50 mg/mL .

Synthesis

The synthesis of L-glutamic acid di-tert-butyl ester hydrochloride typically involves the protection of the carboxylic acid and amino groups of L-glutamic acid using tert-butyl groups. This process allows for selective reactions that can lead to various derivatives useful in pharmaceutical applications. The general synthetic route includes:

- Protection of the amino and carboxyl groups.

- Esterification with tert-butyl alcohol.

- Hydrolysis and deprotection steps to yield the final product .

Biological Activity

L-Glutamic acid di-tert-butyl ester hydrochloride exhibits several notable biological activities:

Anticancer Properties

Recent studies have evaluated the efficacy of various glutamic acid derivatives, including di-tert-butyl esters, in cancer treatment. For instance, compounds derived from L-glutamic acid have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and SK-BR-3. These studies suggest that certain derivatives may possess comparable efficacy to established chemotherapeutics like tamoxifen and olaparib .

| Compound | Cell Line | Inhibition Rate (%) | Comparison Drug |

|---|---|---|---|

| Di-tert-butyl L-glutamate | MCF-7 | 65% at 10 µM | Tamoxifen |

| Di-tert-butyl L-glutamate | SK-BR-3 | 70% at 10 µM | Olaparib |

Neuroprotective Effects

L-Glutamic acid is known for its role as a neurotransmitter, and its derivatives may exhibit neuroprotective effects. The di-tert-butyl ester form has been investigated for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis of Peptide Antagonists

This compound is also utilized in the synthesis of substance P antagonistic peptides, which are being explored for their roles in pain management and neuroinflammatory conditions. The ability to modify peptide structures using this ester enhances their stability and bioavailability .

Case Studies

- Breast Cancer Treatment : A study demonstrated that specific L-glutamic acid derivatives could effectively inhibit the proliferation of breast cancer cells while sparing non-malignant cells, highlighting their potential as targeted therapies .

- Neuroprotection : Research indicated that glutamate derivatives might protect neuronal cells from excitotoxicity, a common pathway in neurodegenerative disorders like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of L-glutamic acid di-tert-butyl ester hydrochloride to improve yield and purity?

- Methodology :

- Stoichiometric Adjustments : Use a 1:1 molar ratio of starting materials (e.g., L-glutamic acid derivatives and tert-butyl esters) to minimize side reactions. Excess reagents may lead to byproducts like partially protected intermediates .

- Coupling Agents : Employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) to enhance amide bond formation efficiency, as demonstrated in surfactin analog synthesis (44% yield achieved) .

- Purification : Utilize column chromatography (e.g., C18 reverse-phase) with gradients of acetonitrile/water (2–17% over 60 minutes) to isolate the product .

Q. What safety protocols are critical when handling L-glutamic acid di-tert-butyl ester hydrochloride in laboratory settings?

- Key Measures :

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to prevent skin/eye contact. Immediate washing with soap/water is required upon exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors, which may irritate respiratory pathways .

- First Aid : For accidental ingestion, rinse the mouth and seek medical advice without inducing vomiting .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Techniques :

- NMR Spectroscopy : Analyze the ¹H NMR spectrum (DMSO-d₆, 600 MHz) for characteristic peaks: δ 1.42 (s, 9H, tert-butyl), 2.18–2.47 (m, glutamic acid backbone), and 4.62 (dd, α-proton) .

- HPLC : Monitor purity using a C18 column with UV detection (e.g., 214 nm) and an acetonitrile/water gradient .

- Optical Rotation : Measure specific rotation (e.g., for methyl ester derivatives, compare values against literature to confirm enantiomeric purity) .

Advanced Research Questions

Q. How can researchers address low yields in peptide coupling reactions involving this compound?

- Troubleshooting Strategies :

- Moisture Control : Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl ester groups, which are acid-sensitive .

- Deprotection Optimization : Use 1:1 HCl/DCM for efficient removal of tert-butyl groups without degrading the glutamic acid backbone .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., incomplete deprotection or dimerization) and adjust reaction time/temperature accordingly .

Q. What role does this compound play in synthesizing controlled drug delivery systems?

- Application Example :

- Immunomodulatory Biomaterials : It serves as a precursor for hydrophobic prodrugs like Mal(GSH)Glu, which enhance drug stability. The tert-butyl esters improve solubility during synthesis and are later cleaved to expose functional groups for drug release .

- Synthetic Steps : Couple with thiol-containing molecules (e.g., glutathione) via Michael addition, followed by deprotection to generate bioactive compounds .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR or HPLC) for this compound?

- Data Interpretation Framework :

- Spectral Referencing : Cross-validate NMR peaks with published spectra (e.g., δ 1.42 for tert-butyl in DMSO-d₆) .

- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., residual starting materials) and refine purification protocols .

- Isotopic Labeling : For ambiguous signals, synthesize isotopically labeled analogs (e.g., ¹³C-glutamic acid) to assign peaks conclusively .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Stability Protocols :

- pH Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC (Differential Scanning Calorimetry) for phase transitions .

- Hydrolysis Kinetics : Quantify tert-butyl ester cleavage rates using ¹H NMR integration of characteristic peaks over time .

Methodological Notes

- Synthesis References : Critical steps include coupling agent selection (HATU > EDC for higher yields) and gradient-based HPLC purification .

- Safety Compliance : Adhere to JIS Z 7253:2019 guidelines for chemical handling and waste disposal .

- Data Validation : Cross-check optical rotation values with synthetic intermediates (e.g., methyl vs. tert-butyl esters) to confirm stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.